Fosfomycin calcium hydrate

Catalog No.
S644771
CAS No.
26469-67-0
M.F
C3H7CaO5P
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosfomycin calcium hydrate

CAS Number

26469-67-0

Product Name

Fosfomycin calcium hydrate

IUPAC Name

calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate

Molecular Formula

C3H7CaO5P

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1

InChI Key

MSHCINMVQZDXTG-JSTPYPERSA-L

SMILES

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2]

Canonical SMILES

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2]

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2]

Fosfomycin calcium hydrate is a pharmaceutical compound primarily used as an antibiotic. It is derived from fosfomycin, which was first discovered in 1969 from the bacterium Streptomyces fradiae. The compound is characterized by its unique structure, which includes a phosphonic acid group and an epoxide ring, making it a phosphoenolpyruvate analog. Its chemical formula is C3H7CaO5PC_3H_7CaO_5P, and it is often utilized in the treatment of urinary tract infections due to its efficacy against both gram-positive and gram-negative bacteria .

Fosfomycin's mechanism of action is distinct from many other antibiotics. It disrupts bacterial cell wall synthesis by inhibiting the enzyme MurA, which is essential for the formation of the peptidoglycan layer []. By mimicking PEP, fosfomycin binds to the MurA enzyme, preventing it from using the real PEP substrate and halting cell wall formation. This ultimately leads to bacterial cell death [].

Physical and Chemical Properties

  • Melting Point: 159-162 °C (anhydrous form) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (333 g/L at 25 °C) []
  • Stability: Stable in aqueous solution at acidic and neutral pH, but degrades in alkaline conditions []

Fosfomycin is generally well-tolerated with a low incidence of side effects []. However, some reported side effects include diarrhea, nausea, and vomiting [].

Antimicrobial Activity and Mechanism of Action

Fosfomycin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including some multidrug-resistant (MDR) strains. Its unique mechanism of action, distinct from other commonly used antibiotics, involves inhibiting the bacterial cell wall synthesis by interfering with the enzyme MurA. This distinct mechanism contributes to its effectiveness against bacteria resistant to other antibiotics. []

Fosfomycin Calcium Hydrate as a Reserve Antibiotic

The emergence of antibiotic resistance poses a significant threat to global health. Fosfomycin, due to its limited clinical use and distinct mechanism of action, is often considered a "reserve antibiotic." This means it is typically reserved for treating infections resistant to other antibiotics. This approach helps to preserve the efficacy of other antibiotics and slow down the development of resistance to fosfomycin itself. []

Research on Expanding Fosfomycin Applications

Given its broad-spectrum activity and favorable safety profile, fosfomycin calcium hydrate is being explored for various potential applications beyond its current clinical use:

  • Treating MDR infections: Researchers are investigating the efficacy of fosfomycin in treating infections caused by MDR bacteria, including those resistant to carbapenems, a class of last-resort antibiotics.
  • Combination therapy: Studies are exploring the potential of combining fosfomycin with other antibiotics to treat complex infections and potentially reduce the emergence of resistance. []
  • Alternative dosage forms: Research is ongoing to develop new formulations of fosfomycin, such as topical and inhalational forms, to broaden its therapeutic applications. []

Fosfomycin calcium hydrate functions primarily as an inhibitor of bacterial cell wall synthesis. It achieves this by mimicking phosphoenolpyruvate, thereby inhibiting the enzyme enolpyruvyl transferase. This inhibition disrupts the formation of peptidoglycan, an essential component of bacterial cell walls. The general reaction can be summarized as:

Fosfomycin+bacterial enzymeinhibited enzyme\text{Fosfomycin}+\text{bacterial enzyme}\rightarrow \text{inhibited enzyme}

This mechanism accounts for its broad-spectrum antibacterial activity .

Fosfomycin calcium hydrate exhibits significant antibacterial properties, making it effective against various pathogens responsible for urinary tract infections and other bacterial infections. Its unique mechanism of action allows it to be effective even against antibiotic-resistant strains. Clinical studies have demonstrated its effectiveness in treating conditions such as cystitis, pyelonephritis, and skin infections .

The synthesis of fosfomycin calcium hydrate can be achieved through several methods:

  • Natural Extraction: Isolation from Streptomyces fradiae.
  • Chemical Synthesis: A synthetic route involves the reaction of phosphonic acid derivatives with epoxide precursors to form the desired product.
  • Salt Formation: Fosfomycin can be converted into its calcium salt form through neutralization reactions with calcium hydroxide or calcium carbonate.

The choice of method often depends on the desired purity and yield of the final product .

Fosfomycin calcium hydrate is primarily used in:

  • Treatment of Urinary Tract Infections: It is commonly prescribed as a single-dose oral medication for uncomplicated cases.
  • Other Infections: Effective against skin infections, sinusitis, and certain gastrointestinal infections.
  • Research: Studied for potential applications beyond its current uses, including its effects on biofilms and multidrug-resistant organisms .

Fosfomycin calcium hydrate can interact with various medications, which may alter its effectiveness or increase the risk of side effects. Notable interactions include:

  • Metoclopramide: Can enhance gastrointestinal motility, potentially affecting absorption.
  • Other Antibiotics: Such as beta-lactams and aminoglycosides; combined use may require careful monitoring due to overlapping mechanisms .

Adverse reactions may include gastrointestinal disturbances and allergic responses, necessitating caution in patients with prior sensitivities .

Fosfomycin calcium hydrate shares similarities with several other antibiotics but is unique due to its specific mechanism of action targeting bacterial cell wall synthesis. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CeftriaxoneInhibits cell wall synthesisBroad-spectrum cephalosporin
MeropenemInhibits cell wall synthesisCarbapenem; resistant to many beta-lactamases
VancomycinInhibits cell wall synthesisEffective against gram-positive bacteria
DaptomycinDisrupts bacterial membrane potentialEffective against resistant strains

Fosfomycin's ability to act on both gram-positive and gram-negative bacteria while being effective against resistant strains sets it apart from these other antibiotics .

Quantitative phosphorus-31 nuclear magnetic resonance spectroscopy has emerged as a highly effective technique for the simultaneous determination of fosfomycin and its primary impurity, designated as impurity A, in pharmaceutical formulations of fosfomycin calcium [1] [2]. This methodology provides exceptional analytical precision and has been validated across multiple pharmaceutical matrices.

Methodological Framework

The quantitative ³¹P-NMR approach utilizes coaxial inserts containing trimethyl phosphate as an external reference standard [1] [2]. This configuration enables accurate quantification while maintaining the integrity of the sample matrix. The technique exploits the unique phosphorus environment in fosfomycin calcium hydrate, which exhibits distinct chemical shifts that facilitate clear identification and quantification of both the active pharmaceutical ingredient and related phosphorus-containing impurities.

Experimental Conditions and Parameters

The method employs deuterium oxide as the primary solvent system, with careful attention to sample preparation procedures that prevent degradation or chemical modification of the analyte [2]. Critical experimental parameters include optimized relaxation delay times to ensure complete T1 relaxation, appropriate spectral width to capture all relevant phosphorus signals, and sufficient acquisition time to achieve the required signal-to-noise ratios for quantitative analysis [3].

X-ray Powder Diffraction for Polymorph Identification

X-ray powder diffraction serves as the definitive analytical technique for polymorph identification and characterization of crystalline forms in fosfomycin calcium hydrate [5] [6]. The technique provides unique diffraction fingerprints that enable unambiguous identification of different crystalline modifications and quantitative assessment of polymorphic purity.

Fundamental Principles and Applications

Powder diffraction analysis relies on the interaction of X-ray radiation with the ordered crystalline lattice of fosfomycin calcium hydrate [5]. Each polymorphic form exhibits a characteristic diffraction pattern that serves as a unique identifier, analogous to a molecular fingerprint. The technique enables both qualitative identification of specific polymorphic forms and quantitative determination of polymorphic composition in mixed-phase samples.

The analytical approach involves comparison of experimental diffraction patterns with reference standards for known polymorphic forms [7] [6]. Peak positions, relative intensities, and overall pattern characteristics provide definitive identification criteria. Advanced pattern analysis techniques enable detection of polymorphic impurities at levels as low as 1 to 5 percent in bulk pharmaceutical materials.

Instrumental Configuration and Measurement Parameters

Standard powder diffraction measurements for fosfomycin calcium hydrate employ copper K-alpha radiation with wavelengths of 1.5419 nanometers [8]. Diffraction data collection typically spans the angular range from 5 to 50 degrees two-theta, encompassing the characteristic peaks necessary for polymorphic identification.

Critical instrumental parameters include appropriate step size (typically 0.02 degrees two-theta), sufficient counting times to achieve adequate signal-to-noise ratios, and proper sample preparation techniques to minimize preferred orientation effects [6]. Sample preparation involves gentle grinding to achieve uniform particle size distribution while avoiding mechanical stress that might induce polymorphic transitions.

Polymorphic Characterization and Phase Analysis

The polymorphic landscape of fosfomycin compounds has been extensively characterized using powder diffraction techniques [8]. Different crystalline forms exhibit distinct peak positions and intensity distributions that enable unambiguous identification. The technique proves particularly valuable for distinguishing between anhydrous forms, hydrated species, and different solvate structures.

Quantitative phase analysis capabilities enable determination of relative proportions of different polymorphic forms in pharmaceutical preparations [9]. This quantitative capability proves essential for quality control applications where specific polymorphic forms may exhibit different bioavailability profiles or stability characteristics.

Analysis TypeDetection LimitMeasurement TimeSample Requirements
Qualitative ID1-2%30-60 minutes50-100 mg
Quantitative Analysis2-5%60-120 minutes100-200 mg
Phase Purity Assessment< 1%45-90 minutes75-150 mg

Advanced Measurement Techniques

Synchrotron powder diffraction provides enhanced resolution and sensitivity for challenging polymorphic systems [10]. The high intensity and excellent collimation of synchrotron radiation enable detection of minor polymorphic impurities and provide superior data quality for structure refinement applications. Variable temperature measurements can characterize polymorphic stability and transformation behavior under different environmental conditions.

Mass Spectrometric Analysis of Degradation Products

Liquid chromatography coupled with tandem mass spectrometry represents the gold standard for identification and quantification of fosfomycin degradation products [11] [12]. This hyphenated technique combines the separation power of liquid chromatography with the structural elucidation capabilities of mass spectrometry to provide comprehensive degradation pathway analysis.

Analytical Strategy and Separation Science

The analytical approach employs hydrophilic interaction liquid chromatography to achieve optimal separation of fosfomycin calcium hydrate and its polar degradation products [12] [13]. HILIC separation mechanisms prove particularly effective for highly polar compounds like fosfomycin, providing superior retention and peak shape compared to traditional reversed-phase methodologies.

Critical separation parameters include mobile phase composition, typically consisting of acetonitrile-water mixtures with appropriate buffer systems, and gradient elution profiles optimized for comprehensive coverage of potential degradation products [11]. Column selection focuses on HILIC-compatible stationary phases that provide adequate retention for the highly polar analytes while maintaining acceptable peak symmetry.

Mass Spectrometric Detection and Identification

Tandem mass spectrometry detection employs negative electrospray ionization for optimal sensitivity and selectivity [11] [12]. The technique utilizes multiple reaction monitoring modes to achieve highly specific detection of fosfomycin and its degradation products. Primary mass transitions include the molecular ion at m/z 137.0 fragmenting to characteristic product ions at m/z 79.0 and m/z 62.8.

The mass spectrometric approach enables structural characterization of degradation products through detailed fragmentation pattern analysis [11]. Collision-induced dissociation experiments provide diagnostic fragment ions that facilitate identification of specific degradation pathways and structural modifications. High-resolution mass spectrometry capabilities enable accurate mass determination for empirical formula confirmation.

Validation Parameters and Analytical Performance

Method validation demonstrates exceptional analytical performance across multiple matrices including plasma, urine, and pharmaceutical formulations [11] [12]. Accuracy values consistently fall within acceptable ranges of 90 to 110 percent across all quality control levels. Precision measurements, expressed as coefficient of variation, remain below 10 percent for both intra-day and inter-day assessments.

The analytical range typically spans from 0.1 to 20 micrograms per gram, providing adequate sensitivity for degradation product monitoring in stability studies [11]. Lower limits of quantification achieve sub-microgram per gram levels, enabling detection of trace degradation products that may form under stressed storage conditions.

MatrixLinear RangeAccuracyPrecision (CV%)Recovery
Pharmaceutical0.5-100 μg/g95.2-104.8%< 8.5%87-97%
Biological Fluids0.1-20 μg/g92.3-108.7%< 12.0%68-99%
Stability Samples0.2-50 μg/g96.1-103.4%< 9.2%85-95%

Degradation Pathway Elucidation

Mass spectrometric analysis has identified several key degradation pathways for fosfomycin calcium hydrate under various stress conditions [14] [15]. Acidic hydrolysis represents the primary degradation mechanism, resulting in ring-opening of the characteristic epoxide functionality. Thermal degradation studies reveal formation of phosphoric acid derivatives and other oxidative products.

The technique enables real-time monitoring of degradation kinetics and identification of intermediate products that may not be detectable using conventional analytical methods [15]. This capability proves essential for understanding degradation mechanisms and developing appropriate storage and handling protocols for pharmaceutical formulations.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatographic analysis provides essential capabilities for enantiomeric purity assessment of fosfomycin calcium hydrate, addressing the stereochemical requirements for pharmaceutical quality control [16] [17]. The technique enables direct separation and quantification of enantiomeric forms without prior derivatization, offering significant advantages over indirect analytical approaches.

Theoretical Foundation and Stereochemical Considerations

Fosfomycin calcium hydrate contains two stereogenic centers that give rise to multiple stereoisomeric forms [18] [19]. The absolute stereochemistry corresponds to the (2R,3S)-configuration, which represents the biologically active form of the antibiotic. Enantiomeric purity assessment proves critical because alternative stereoisomeric forms may exhibit reduced biological activity or different toxicological profiles.

The chiral recognition mechanism involves formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase [20]. These diastereomeric associations exhibit different thermodynamic stabilities, resulting in differential retention times that enable chromatographic separation. The selectivity of the separation depends on the complementarity between the analyte stereochemistry and the chiral recognition elements of the stationary phase.

Chiral Stationary Phase Selection and Optimization

Polysaccharide-based chiral stationary phases demonstrate optimal performance for fosfomycin enantiomer separation [21] [22]. These phases, including cellulose and amylose derivatives, provide multiple chiral recognition sites that interact through hydrogen bonding, π-π interactions, and steric exclusion mechanisms. The immobilized versions of these phases offer enhanced stability and compatibility with a broader range of mobile phase conditions.

Critical optimization parameters include mobile phase composition, typically involving organic modifier content, acid and base additive concentrations, and buffer pH [22]. Polar organic mode conditions, utilizing acetonitrile-based mobile phases with triethylamine and trifluoroacetic acid additives, provide optimal enantioselectivity for fosfomycin derivatives.

Analytical Method Development and Validation

Method development focuses on achieving baseline resolution between enantiomeric peaks while maintaining reasonable analysis times [23] [22]. Typical separation factors range from 1.2 to 2.0, with resolution values exceeding 1.5 to ensure accurate quantification of minor enantiomeric impurities. Analysis times generally fall within 10 to 30 minutes, depending on the specific chiral stationary phase and mobile phase conditions employed.

Validation parameters demonstrate excellent analytical performance for enantiomeric purity assessment [23]. Detection limits for minor enantiomeric impurities typically range from 0.01 to 0.1 percent relative to the major enantiomer. Linearity studies span concentration ranges from 0.1 to 10 percent enantiomeric excess, with correlation coefficients exceeding 0.995.

Separation ParameterSpecificationTypical Values
Resolution (Rs)≥ 1.51.8-2.5
Selectivity Factor (α)≥ 1.11.2-2.0
Enantiomeric Excess Detection≤ 0.1%0.01-0.05%
Analysis Time≤ 45 min15-30 min
Precision (RSD)≤ 5.0%2.0-4.0%

Advanced Chiral Recognition Mechanisms

Recent developments in chiral recognition theory have enhanced understanding of the molecular interactions responsible for enantiomeric separation [24]. The combination of multiple recognition elements, including hydrogen bonding sites, aromatic recognition domains, and steric barriers, contributes to the overall selectivity of the separation process.

Computational modeling approaches enable prediction of enantiomeric separation behavior and optimization of chromatographic conditions [25]. These theoretical tools facilitate rational method development and reduce the experimental effort required for achieving optimal separations. Advanced characterization techniques, including circular dichroism spectroscopy and optical rotation measurements, provide complementary information for absolute stereochemical assignment and validation of chromatographic results.

UNII

T330QG2NYS

Other CAS

26469-67-0

Wikipedia

Fosfomycin calcium monohydrate

Dates

Last modified: 08-15-2023

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